Methyl 4,4-dimethoxy-3-oxobutanoate, also known as methyl 4,4-dimethoxy-3-oxovalerate, can be synthesized through various methods. One common approach involves the Claisen condensation of dimethyl malonate with sodium methoxide and methyl formate, followed by acidification. [Source: Sigma-Aldrich product page, ]
The specific research applications of Methyl 4,4-dimethoxy-3-oxobutanoate are still being explored, but it holds potential in several areas:
Methyl 4,4-dimethoxy-3-oxobutanoate is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid. It features two methoxy groups attached to the fourth carbon and a keto group at the third carbon position. The compound has a molar mass of approximately 176.17 g/mol and exhibits a density of about 1.1 g/cm³ . Its boiling point is reported to be around 239.7 °C at atmospheric pressure .
These reactions highlight its utility in organic synthesis for creating more complex molecules.
Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods:
These methods provide flexibility depending on available starting materials and desired purity levels.
Methyl 4,4-dimethoxy-3-oxobutanoate has several notable applications:
While direct interaction studies specifically for methyl 4,4-dimethoxy-3-oxobutanoate are sparse, compounds with similar structures often undergo extensive interaction profiling in drug discovery contexts. These studies typically assess binding affinities to various receptors or enzymes, which could provide insights into potential therapeutic uses.
Several compounds share structural similarities with methyl 4,4-dimethoxy-3-oxobutanoate. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4,4-dimethoxy-3-oxopentanoate | C8H14O5 | One additional carbon chain compared to the target compound. |
Ethyl 4,4-dimethoxy-3-oxobutanoate | C8H16O5 | Ethyl group instead of a methyl group; may alter solubility and reactivity. |
Methyl 3-hydroxybutanoate | C5H10O3 | Lacks the dimethoxy groups but has similar functional groups; used in metabolic studies. |
These compounds illustrate variations in chain length and functional groups that can significantly affect their chemical behavior and biological activity.